Gallium triiodide

Descripción general

Descripción

Gallium triiodide is an inorganic compound with a high melting point and low volatility . It is used in various fields such as the production of semiconductors, gallium nitride crystals, and organic synthesis .

Synthesis Analysis

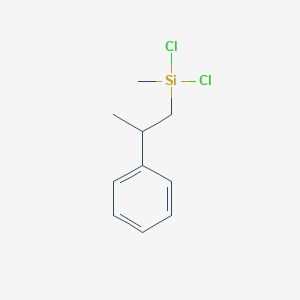

Gallium triiodide can be synthesized by the direct union of gallium and iodine in n-hexane . It is also used in the synthesis of GaN by high-pressure ammonolysis .Molecular Structure Analysis

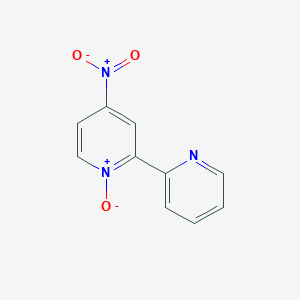

In the molecular structure of Gallium triiodide, there are three single bonds around the gallium atom, with three iodine atoms attached to it, and on each iodine atom, there are three lone pairs .Physical And Chemical Properties Analysis

Gallium triiodide is a high melting point inorganic solid with low volatility . It forms GaI3 molecules of D3h symmetry where the Ga–I distance is 2.458 Angstroms .Aplicaciones Científicas De Investigación

Catalyst for Biginelli-type Reaction

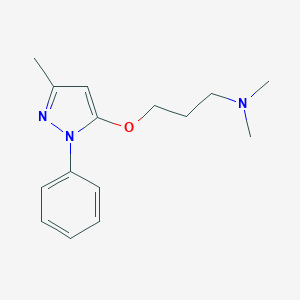

Gallium triiodide can be used as a catalyst for Biginelli-type reactions . These reactions are used to synthesize dihydropyrimidine-2 (1H)-one derivatives . Dihydropyrimidinones are important compounds in medicinal chemistry, as they exhibit a wide range of biological activities.

Stereoselective Synthesis of (Z)-β-iodo Baylis–Hillman Adducts

Gallium triiodide can be used as a reagent for the stereoselective synthesis of (Z)-β-iodo Baylis–Hillman adducts . These adducts are useful intermediates in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

Aza-Prins Cyclization

Gallium triiodide can also be used for the aza-Prins cyclization . This is a synthetic method used to construct nitrogen-containing heterocycles, which are common structures in many natural products and pharmaceuticals.

Synthesis of Gallium Nitride Crystals

Gallium triiodide can be used as a precursor to synthesize highly crystalline gallium nitride crystals . Gallium nitride is a semiconductor material that has applications in high-frequency, high-power transistors, and light-emitting diodes (LEDs).

Production of Semiconductors

Gallium triiodide is used in the production of semiconductors . It is particularly useful in the chemical vapor transport method of growing crystals of gallium arsenide , which is used in the manufacture of devices such as integrated circuits, infrared light-emitting diodes, and solar cells.

Synthesis of High-Purity Chalcogenide Glasses

Gallium triiodide can be used as a starting material to synthesize high-purity chalcogenide glasses . These glasses have unique optical properties and are used in infrared optics and photonics.

Mecanismo De Acción

Target of Action

Gallium triiodide is an inorganic compound with the formula GaI3 . It is primarily used in the production of semiconductors, gallium nitride crystals, and organic synthesis . .

Mode of Action

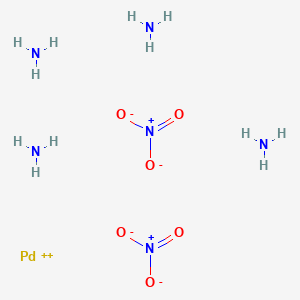

In the solid state, it exists as the dimer Ga2I6 . When vaporized, it forms GaI3 molecules of D3h symmetry where the Ga–I distance is 2.458 Angstroms .

Biochemical Pathways

It is known that gallium triiodide can be reduced with gallium metal to give a green-colored gallium(i) iodide . This species is useful for the preparation of gallium(I) and gallium(II) compounds .

Result of Action

It is known to be a high melting point inorganic solid with low volatility , which may influence its interactions with biological systems.

Action Environment

Environmental factors can influence the action, efficacy, and stability of gallium triiodide. For instance, it is a yellow hygroscopic solid , meaning it absorbs moisture from the air, which could potentially affect its stability and efficacy. Furthermore, it decomposes in water , which could limit its use in aqueous environments or biological systems.

Safety and Hazards

Direcciones Futuras

Gallium compounds, including Gallium triiodide, have potential applications in various fields. For instance, Gallium Nitride, which can be produced using Gallium triiodide, is a promising semiconductor technology for high-performance devices in the RF, microwave, and mmW arenas . Furthermore, Gallium triiodide could potentially be used in the stabilization of photoactive phases for perovskite photovoltaics .

Propiedades

IUPAC Name |

triiodogallane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ga.3HI/h;3*1H/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRNSCDYNYYYHT-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ga](I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

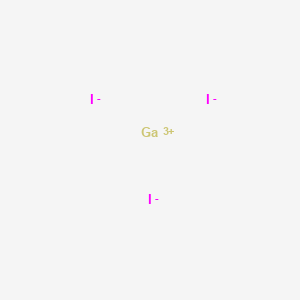

GaI3 | |

| Record name | gallium(III) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gallium(III)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065467 | |

| Record name | Gallium iodide (GaI3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.436 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or light yellow odorless powder; [Alfa Aesar MSDS] | |

| Record name | Gallium(III) iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Gallium triiodide | |

CAS RN |

13450-91-4 | |

| Record name | Gallium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13450-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallium iodide (GaI3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013450914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallium(III) iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gallium iodide (GaI3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gallium iodide (GaI3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gallium triiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(6S,8S,9S,10R,13S,14S,17R)-6-chloro-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B88207.png)